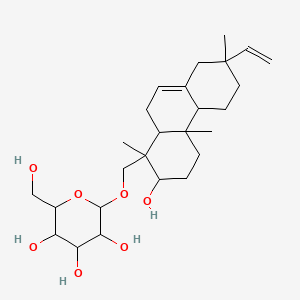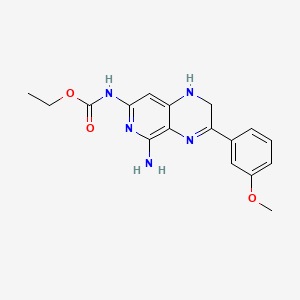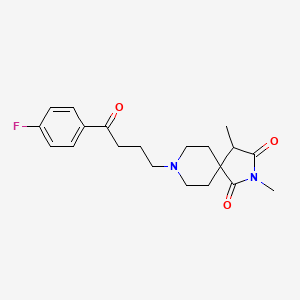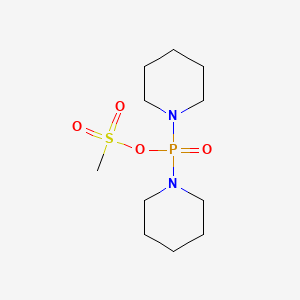
4-Chloro-17-hydroxypregn-4-ene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29ClO3 It is a derivative of pregnane and is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 17th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione typically involves the chlorination of 17-hydroxypregn-4-ene-3,20-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4th position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques helps in the purification and isolation of the desired compound.
化学反応の分析
Types of Reactions: 4-Chloro-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 17-hydroxypregn-4-ene-3,20-dione.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-17-oxopregn-4-ene-3,20-dione.
Reduction: 17-hydroxypregn-4-ene-3,20-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-17-hydroxypregn-4-ene-3,20-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
作用機序
The mechanism of action of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets, primarily hormone receptors. The compound binds to progesterone receptors, modulating their activity and influencing the expression of target genes. This interaction affects various physiological processes, including cell proliferation, differentiation, and apoptosis.
類似化合物との比較
17α-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features but lacking the chlorine atom.
Dydrogesterone: A synthetic progestogen with a similar core structure but different functional groups.
Uniqueness: 4-Chloro-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the chlorine atom at the 4th position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with hormone receptors, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
13583-20-5 |
|---|---|
分子式 |
C21H29ClO3 |
分子量 |
364.9 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)11-7-15-13-4-5-16-18(22)17(24)8-9-19(16,2)14(13)6-10-20(15,21)3/h13-15,25H,4-11H2,1-3H3/t13-,14+,15+,19-,20+,21+/m1/s1 |
InChIキー |
HGPYPOGDCXQMFV-FDLPIURMSA-N |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)O |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)








![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
